molecular formula C12H12N4O4S B5765917 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B5765917
M. Wt: 308.32 g/mol
InChI Key: OIOLWBKYTMZTHP-UHFFFAOYSA-N
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Description

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a heterocyclic compound that contains an oxadiazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The oxadiazole ring and nitrophenyl group are likely involved in binding to these targets, modulating their activity and leading to the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole ring and the nitrophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(20-11)21-7-10(17)13-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOLWBKYTMZTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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